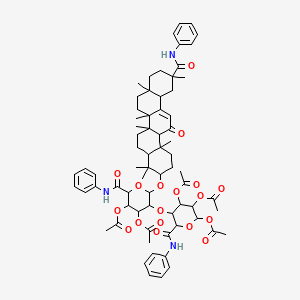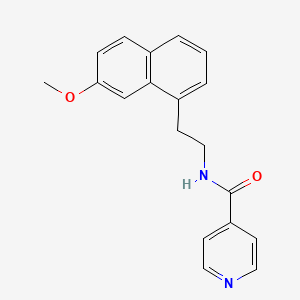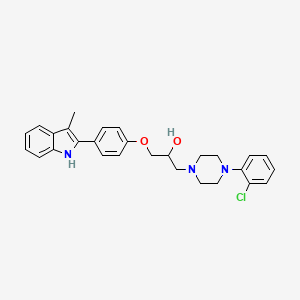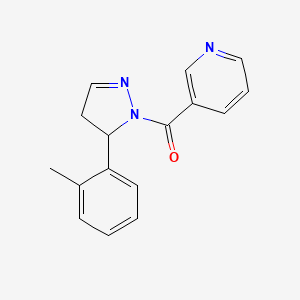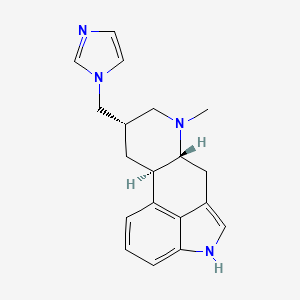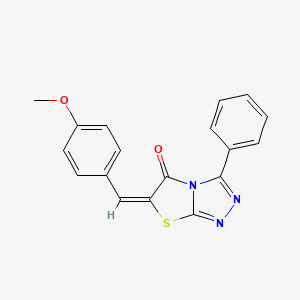
Acetaminophen and oxycodone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaminophen and oxycodone hydrochloride is a combination medication used for the relief of moderate to severe painThis combination leverages the pain-relieving properties of both compounds to provide effective pain management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetaminophen: Acetaminophen is synthesized by acetylating p-aminophenol with acetic anhydride. The reaction produces acetaminophen and acetic acid as a by-product.
Oxycodone Hydrochloride: Oxycodone is synthesized from thebaine, an opium alkaloid. The synthesis involves several steps, including oxidation, reduction, and cyclization reactions.
Industrial Production Methods
Industrial production of acetaminophen involves large-scale acetylation of p-aminophenol, followed by purification processes to ensure high purity. Oxycodone hydrochloride production involves the extraction of thebaine from opium, followed by chemical synthesis and purification steps to produce pharmaceutical-grade oxycodone hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oxycodone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Oxycodone can be reduced to its corresponding alcohol.
Substitution: Both acetaminophen and oxycodone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation of Oxycodone: Can lead to the formation of oxycodone N-oxide.
Reduction of Oxycodone: Produces oxycodol.
Substitution Reactions: Can produce a variety of derivatives depending on the substituents used
Aplicaciones Científicas De Investigación
Acetaminophen and oxycodone hydrochloride have numerous applications in scientific research:
Chemistry: Used as reference standards in analytical chemistry for the development of new analytical methods.
Biology: Studied for their effects on cellular processes and pain pathways.
Medicine: Extensively researched for their efficacy in pain management, particularly in post-operative and cancer pain.
Industry: Used in the formulation of various pharmaceutical products for pain relief
Mecanismo De Acción
Acetaminophen
Acetaminophen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate pain and fever. It primarily acts in the central nervous system .
Oxycodone Hydrochloride
Oxycodone acts on the central nervous system by binding to opioid receptors, particularly the μ-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Oxycodone also affects the respiratory and gastrointestinal systems .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocodone: Another opioid analgesic often combined with acetaminophen for pain relief.
Codeine: A less potent opioid analgesic also used in combination with acetaminophen.
Tramadol: A synthetic opioid analgesic with a different mechanism of action.
Uniqueness
The combination of acetaminophen and oxycodone hydrochloride is unique due to its balanced approach to pain management, leveraging the non-opioid properties of acetaminophen and the potent opioid effects of oxycodone. This combination provides effective pain relief while potentially reducing the required dose of oxycodone, thereby minimizing the risk of opioid-related side effects .
Propiedades
Número CAS |
731850-86-5 |
|---|---|
Fórmula molecular |
C26H31ClN2O6 |
Peso molecular |
503.0 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H21NO4.C8H9NO2.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7;/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10);1H/t13-,16+,17+,18-;;/m1../s1 |
Clave InChI |
LPIDDOOVLLQTPE-PCHTVJFHSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



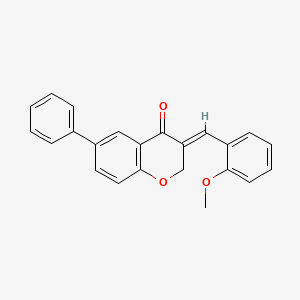
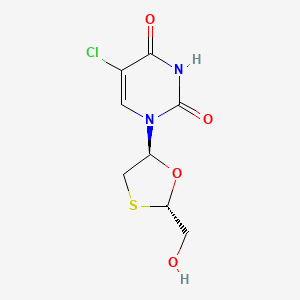
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)



